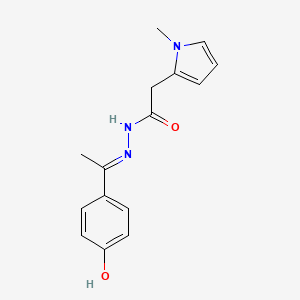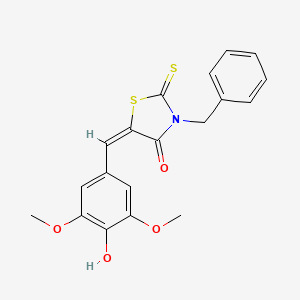![molecular formula C24H20N8O2 B11666659 6-{(2E)-2-[(2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]hydrazinyl}-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11666659.png)
6-{(2E)-2-[(2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]hydrazinyl}-N,N'-diphenyl-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(2E)-2-[(2E)-3-(3-NITROPHENYL)PROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound characterized by its unique structure, which includes a triazine core and various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2E)-2-[(2E)-3-(3-NITROPHENYL)PROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the hydrazone intermediate: This involves the reaction of 3-(3-nitrophenyl)prop-2-en-1-one with hydrazine hydrate under acidic conditions.
Cyclization to form the triazine core: The hydrazone intermediate is then reacted with cyanuric chloride in the presence of a base to form the triazine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine and phenyl groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often involve bases such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: Amino derivatives are common products.
Substitution: Various substituted triazine derivatives can be formed depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
6-[(2E)-2-[(2E)-3-(3-NITROPHENYL)PROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. The nitrophenyl and triazine groups are key to its activity, allowing it to interact with enzymes and receptors in biological systems. The compound may inhibit or activate specific pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2E)-3-(4-Nitrophenyl)-1-(2-pyridinyl)-2-propen-1-one
- (2E)-3-(4-methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one
Uniqueness
6-[(2E)-2-[(2E)-3-(3-NITROPHENYL)PROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE stands out due to its triazine core, which provides unique chemical properties and reactivity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C24H20N8O2 |
|---|---|
Molekulargewicht |
452.5 g/mol |
IUPAC-Name |
2-N-[(E)-[(E)-3-(3-nitrophenyl)prop-2-enylidene]amino]-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C24H20N8O2/c33-32(34)21-15-7-9-18(17-21)10-8-16-25-31-24-29-22(26-19-11-3-1-4-12-19)28-23(30-24)27-20-13-5-2-6-14-20/h1-17H,(H3,26,27,28,29,30,31)/b10-8+,25-16+ |
InChI-Schlüssel |
YTVVIBHKUDGXEL-YIAYCHTASA-N |
Isomerische SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N/N=C/C=C/C3=CC(=CC=C3)[N+](=O)[O-])NC4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)NN=CC=CC3=CC(=CC=C3)[N+](=O)[O-])NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide](/img/structure/B11666578.png)
![N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]thiophene-2-carbohydrazide](/img/structure/B11666579.png)
![4-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11666586.png)
![2,6-dibromo-4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11666609.png)
![(5Z)-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11666614.png)

![3-bromo-5-(4-bromophenyl)-N-[2-(methylsulfanyl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11666625.png)
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11666631.png)
![(5Z)-5-{3-iodo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11666634.png)
![Methyl {[3-cyano-4-(2,3-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11666635.png)
![N-benzyl-N-(4-{[(2E)-2-(2,3,4-trimethylbenzylidene)hydrazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B11666640.png)

![N'-[(E)-[4-Methoxy-2-methyl-5-(propan-2-YL)phenyl]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11666650.png)
